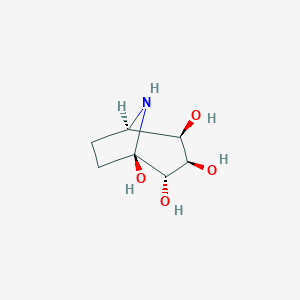

Calystegine B4

描述

Calystegine B4 is a polyhydroxylated nortropane alkaloid found in various solanaceous plants, such as potatoes and aubergines. It is part of a group of compounds known as calystegines, which are known for their ability to inhibit glycosidases, enzymes that break down glycosidic bonds in carbohydrates. This inhibition can lead to various biological effects, making this compound a compound of interest in both scientific research and potential therapeutic applications.

作用机制

Target of Action

Calystegine B4 primarily targets β-glucocerebrosidase , a lysosomal enzyme . This enzyme plays a crucial role in the metabolism of glucocerebrosides, and its dysfunction is associated with Gaucher’s disease .

Mode of Action

This compound acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of this compound to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .

Biochemical Pathways

This compound affects several cellular pathways, including apoptosis, oxidative and ER stress, inflammation, and the PI3K/AKT/mTOR metabolic-associated axis . By inhibiting β-glucocerebrosidase, this compound can influence these pathways and alter cellular metabolism .

Result of Action

Treatment with this compound has been shown to promote cell survival under hyperglycemic conditions . It significantly reduces oxidative stress, mitochondrial dynamics failure, and ER stress, while improving the endogenous cellular antioxidant defenses . Furthermore, this compound efficiently prevents the hyperglycemia-mediated inflammatory response .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of hyperglycemia . Under hyperglycemic conditions, this compound has been shown to improve the metabolic activity of human adipose-derived stromal stem cells .

生化分析

Biochemical Properties

Calystegine B4 interacts with various enzymes and proteins. It is known to inhibit human lysosomal β-glucocerebrosidase . A molecular docking study revealed that this compound had favorable van der Waals interactions and hydrogen bonding with this enzyme . Furthermore, a BAHD acyltransferase from Atropa belladonna, involved in this compound biosynthesis, has been discovered . This enzyme, localized to mitochondria, catalyzes 3β-tropanol and tigloyl-CoA to form 3β-tigloyloxytropane, a key intermediate in this compound biosynthesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In a study investigating its effect on human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycemic conditions, this compound was found to promote cell survival and significantly diminish oxidative stress, mitochondrial dynamics failure, and ER stress . It also improved the endogenous cellular antioxidant defenses .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits glycosidases, blocking carbohydrate metabolism and inducing lysosomal storage toxicity . It also interacts with the PI3K/AKT/mTOR pathway, promoting this pathway and helping to restore defective metabolic functions in cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to inhibit glycosidases, blocking carbohydrate metabolism . It also interacts with the PI3K/AKT/mTOR pathway, promoting this pathway and helping to restore defective metabolic functions in cells .

Subcellular Localization

A BAHD acyltransferase involved in this compound biosynthesis has been found to be localized to mitochondria

准备方法

Synthetic Routes and Reaction Conditions: The total synthesis of calystegine B4 has been achieved through various synthetic strategies. One notable method involves the use of commercially available chiral L-dimethyl tartrate as a starting material. The synthesis proceeds through a series of 13 steps, including the Michael addition and aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner. Reduction of the nitro group in the presence of di-tert-butyl dicarbonate (Boc2O) efficiently converts the intermediate to amino cycloheptanone, which is then transformed into the desired this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. advancements in synthetic organic chemistry may pave the way for more efficient and scalable production methods in the future.

化学反应分析

Types of Reactions: Calystegine B4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the nitro group or other functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the nortropane ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of nitro groups can produce amines.

科学研究应用

Calystegine B4 has several scientific research applications, including:

Chemistry: It serves as a model compound for studying glycosidase inhibition and the synthesis of polyhydroxylated alkaloids.

Biology: this compound is used to investigate the metabolic pathways and biological effects of glycosidase inhibitors.

相似化合物的比较

- Calystegine B1

- Calystegine B2

- Calystegine B3

- Calystegine A3

- Calystegine A5

- Calystegine A6

- Calystegine A7

Uniqueness: Calystegine B4 is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its potent glycosidase inhibitory activity. Compared to other calystegines, this compound has distinct binding orientations and interactions with glycosidases, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .

属性

IUPAC Name |

(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFBVZOJVHCEDO-BNWJMWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C(C(C(C1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317306 | |

| Record name | Calystegine B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184046-85-3 | |

| Record name | Calystegine B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184046-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calystegine B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calystegine B4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calystegine B4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

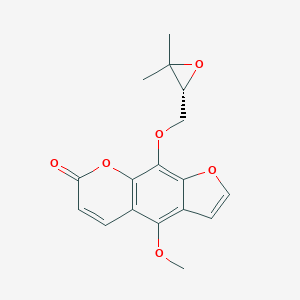

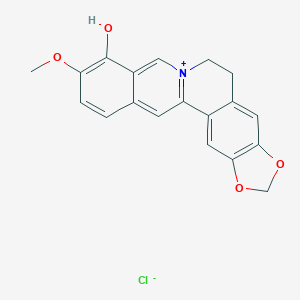

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)